molecular formula C13H12N2O B100255 2,5-Diaminobenzophenone CAS No. 18330-94-4

2,5-Diaminobenzophenone

Cat. No. B100255
CAS RN: 18330-94-4
M. Wt: 212.25 g/mol
InChI Key: WJWKTVHKQDEXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diaminobenzophenone (DABP) is a chemical compound that belongs to the class of organic compounds known as benzophenones. It is a yellow to orange crystalline powder that is soluble in water and organic solvents. DABP has been used in a wide range of scientific research applications due to its unique properties and characteristics.

Mechanism Of Action

The mechanism of action of 2,5-Diaminobenzophenone is not fully understood. However, it has been suggested that 2,5-Diaminobenzophenone inhibits the activity of enzymes by binding to the active site of the enzyme and disrupting its function. 2,5-Diaminobenzophenone has also been shown to bind to proteins and nucleic acids, leading to changes in their structure and function.

Biochemical And Physiological Effects

2,5-Diaminobenzophenone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This property of 2,5-Diaminobenzophenone has led to its use in the development of skin whitening agents. 2,5-Diaminobenzophenone has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter. This property of 2,5-Diaminobenzophenone has led to its use in the development of drugs for the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,5-Diaminobenzophenone in lab experiments is its ability to inhibit the activity of enzymes. This property of 2,5-Diaminobenzophenone has led to its use in the study of enzyme kinetics and the development of new drugs. Additionally, 2,5-Diaminobenzophenone has been shown to be a fluorescent probe for the detection of proteins and nucleic acids, making it a useful tool in the investigation of protein-protein interactions. However, one of the limitations of using 2,5-Diaminobenzophenone in lab experiments is its potential toxicity. 2,5-Diaminobenzophenone has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

For the use of 2,5-Diaminobenzophenone in scientific research include the development of new drugs, investigation of protein-protein interactions, and further investigation of its toxicity.

Synthesis Methods

2,5-Diaminobenzophenone can be synthesized through various methods, including the reaction of 2,5-dichlorobenzophenone with ammonia, the reaction of 2,5-dichlorobenzophenone with hydrazine, and the reaction of 2,5-dichlorobenzophenone with sodium azide. The most commonly used method for the synthesis of 2,5-Diaminobenzophenone is the reaction of 2,5-dichlorobenzophenone with ammonia. This method involves the reaction of 2,5-dichlorobenzophenone with an excess of aqueous ammonia at a high temperature and pressure, resulting in the formation of 2,5-Diaminobenzophenone.

Scientific Research Applications

2,5-Diaminobenzophenone has been used in a wide range of scientific research applications, including the development of new drugs, the study of enzyme kinetics, and the investigation of protein-protein interactions. 2,5-Diaminobenzophenone has been shown to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Additionally, 2,5-Diaminobenzophenone has been used as a fluorescent probe for the detection of proteins and nucleic acids.

properties

CAS RN

18330-94-4

Product Name

2,5-Diaminobenzophenone

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(2,5-diaminophenyl)-phenylmethanone

InChI

InChI=1S/C13H12N2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2

InChI Key

WJWKTVHKQDEXEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N

synonyms

2,5-diaminobenzophenone

Origin of Product

United States

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